molecular formula C6H3IN2 B8630971 2-Pyridinecarbonitrile, 6-iodo-

2-Pyridinecarbonitrile, 6-iodo-

Cat. No. B8630971
M. Wt: 230.01 g/mol
InChI Key: LPXMCRHRPUVIDD-UHFFFAOYSA-N
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Patent
US08481750B2

Procedure details

6-Chloro-pyridine-2-carbonitrile (5.0 g, 36 mmol) was taken up in propionitrile (35 mL). To this was added TMSCl (4.6 mL, 36 mmol) and sodium iodide (16.0 g, 108 mmol) and the solution was heated to 90° C. for 16 h. The solution was cooled and quenched by the addition of 2M sodium hydroxide (35 mL) The mixture was extracted with ethyl acetate (3×30 mL) and washed with water (1×50 mL) and saturated aqueous sodium bisulfate. The combined organic layers were dried over sodium sulfate and concentrated. The residue was purified by flash chromatography (silica-gel) using 0-100% ethyl acetate in hexanes to afford 4.6 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][CH:3]=1.C[Si](Cl)(C)C.[I-:15].[Na+]>C(#N)CC>[I:15][C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)C#N
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
16 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
C(CC)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 2M sodium hydroxide (35 mL) The mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (3×30 mL)
WASH
Type
WASH
Details
washed with water (1×50 mL) and saturated aqueous sodium bisulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica-gel)

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=CC(=N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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